4-[(E)-[(4-methoxyphenyl)methylidene]amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
Description
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-14-18(20-13-15-9-11-17(24-3)12-10-15)19(23)22(21(14)2)16-7-5-4-6-8-16/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXWYJRISPAZPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701031316 | |
| Record name | 2,3-Dimethyl-4-((p-methoxybenzylidene)amino)-1-phenyl-3-pyrazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32061-14-6 | |
| Record name | 4-[(N-4-Methoxybenzylidene)amino]antipyrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32061-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((p-Methoxybenzylidene)amino)antipyrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032061146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethyl-4-((p-methoxybenzylidene)amino)-1-phenyl-3-pyrazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIMETHYL-4-(4-METHOXYBENZYLIDENEAMINO)-1-PHENYL-3-PYRAZOLIN-5-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-((p-Methoxybenzylidene)amino)antipyrine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83YTM64MXH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
The compound 4-[(E)-[(4-methoxyphenyl)methylidene]amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a derivative of 4-aminoantipyrine, known for its diverse biological activities. This article explores its synthesis, structural characteristics, and significant biological properties, including antimicrobial, antioxidant, anti-inflammatory, analgesic, and potential anticancer activities.
Synthesis and Structural Characteristics
The synthesis of the compound typically involves the condensation reaction between 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one and 4-methoxybenzaldehyde. The resulting product can be characterized using various analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).
Table 1: Characterization Data
| Characterization Method | Observations |
|---|---|
| IR (KBr) | at 1620.4 cm, OH stretch at 3050-3300 cm |
| 1H NMR | δ(ppm): 3.87 (6H, s), 6.59-7.40 (14H, m), 8.59 (2H, s), 13.61 (2H, s) |
| MS | m/z: 468 (M), 406 (HOPh(O)C=NPhOPHN=CPh) |
Antimicrobial Activity
Research indicates that derivatives of 4-aminoantipyrine exhibit significant antimicrobial properties. Specifically, Schiff base analogs have demonstrated activity against a broad spectrum of microorganisms. For instance, the compound has shown effective inhibition against various bacterial strains and fungi, attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated in vitro using assays such as DPPH radical scavenging and ABTS assays. Results indicate that it possesses considerable free radical scavenging activity, which may be linked to its phenolic structure that allows for electron donation and stabilization of free radicals .
Anti-inflammatory Properties
Studies have shown that the compound exhibits anti-inflammatory effects in animal models by reducing the levels of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests a mechanism involving the inhibition of inflammatory pathways .
Analgesic Effects
In analgesic models, the compound has been reported to reduce pain responses significantly. This activity is likely mediated through central nervous system pathways similar to those affected by traditional analgesics like NSAIDs .
Anticancer Potential
Recent investigations into the anticancer properties of this compound have yielded promising results. It has been shown to induce apoptosis in cancer cell lines such as A431 and Jurkat cells with IC50 values comparable to established chemotherapeutics like doxorubicin. The mechanism appears to involve DNA binding and cleavage activity .
Case Studies
Several case studies highlight the efficacy of this compound in various biological contexts:
- Antimicrobial Efficacy : A study demonstrated that a related derivative exhibited MIC values below 50 µg/mL against Staphylococcus aureus and Escherichia coli.
- Antioxidant Activity : In a controlled experiment using rat liver homogenates, the compound reduced oxidative stress markers significantly compared to untreated controls.
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines showed that treatment with this compound resulted in a marked decrease in cell viability after 48 hours.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 4-AAP, including the title compound, exhibit significant antimicrobial properties. Studies have demonstrated that Schiff bases formed from 4-AAP and various aldehydes possess activity against a wide range of microorganisms, suggesting their potential as antimicrobial agents .
Antioxidant Properties
The compound has been reported to show antioxidant activity, which is crucial for combating oxidative stress-related diseases. Antioxidants are vital in preventing cellular damage caused by free radicals .
Anti-inflammatory Effects
Several studies highlight the anti-inflammatory properties of 4-AAP derivatives. The title compound has been associated with reduced inflammation markers in experimental models, indicating its potential use in treating inflammatory conditions .
Analgesic and Antipyretic Activity
The analgesic (pain-relieving) and antipyretic (fever-reducing) effects of compounds derived from 4-AAP have been documented. These properties make them candidates for developing new pain management therapies .
Synthesis of Metal Complexes
The title compound can serve as a ligand in coordination chemistry. Its ability to form complexes with metal ions enhances its utility in catalysis and material science. Platinum(II) complexes derived from Schiff bases have shown promising anti-cancer activities, outperforming traditional chemotherapeutics like Cisplatin .
DNA Binding and Cleavage
Research has indicated that certain derivatives of 4-AAP demonstrate DNA binding affinity and cleavage activity. This characteristic is particularly valuable in developing targeted cancer therapies that exploit the interaction between drugs and genetic material .
Case Study: Antimicrobial Efficacy
A study conducted by Obasi et al. (2016) evaluated the antimicrobial activity of various Schiff bases derived from 4-AAP against bacterial strains. The results showed that the title compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.
Case Study: Antioxidant Activity Assessment
Deng et al. (2019) investigated the antioxidant capacity of several 4-AAP derivatives using DPPH radical scavenging assays. The findings revealed that the title compound exhibited significant scavenging activity, supporting its application in formulations aimed at reducing oxidative stress.
Summary Table of Applications
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-donating groups (e.g., methoxy, dimethylamino) enhance planarity and stabilize crystal lattices via hydrogen bonding .
- Nitro groups introduce polarity and electron-withdrawing effects, reducing solubility in non-polar solvents .
Key Observations :
- Methoxy and hydroxy groups correlate with antibacterial activity, likely due to hydrogen bonding with microbial enzymes .
- Bulkier aromatic systems (e.g., naphthyl, coumarin) show anticancer activity, attributed to DNA intercalation and topoisomerase inhibition .
Crystallographic and Computational Insights
- Crystal Packing: Derivatives with planar substituents (e.g., methoxy, hydroxy) adopt monoclinic systems (C2/c or P21/c) with layered packing via π-π stacking . Bulky groups (e.g., pentadecyl) disrupt symmetry, leading to triclinic or amorphous phases .
- Hydrogen Bonding: Ortho-hydroxy groups facilitate intramolecular O–H···N bonds, stabilizing the Schiff base configuration . Diethylamino groups promote intermolecular N–H···O interactions, enhancing thermal stability .
- Computational Studies : Density Functional Theory (DFT) analyses of analogs reveal that electron-donating substituents lower HOMO-LUMO gaps, increasing reactivity .
Q & A
Q. What are the key considerations for optimizing the synthesis of this pyrazolone derivative?
The synthesis of 4-[(E)-[(4-methoxyphenyl)methylidene]amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one involves multi-step reactions, including condensation of hydrazine derivatives with ketones and subsequent functionalization. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for imine formation .
- Catalyst optimization : Acidic catalysts (e.g., acetic acid) or Lewis acids (e.g., ZnCl₂) improve yields during cyclization steps .
- Temperature control : Reactions are typically performed under reflux (80–120°C) to balance reaction rate and side-product minimization .
Validation : Thin-layer chromatography (TLC) and NMR spectroscopy are essential for monitoring intermediates. For example, the disappearance of the hydrazine NH₂ peak (~δ 4–5 ppm in ¹H NMR) confirms complete condensation .
Q. How can the structure of this compound be unambiguously confirmed?
Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- ¹H/¹³C NMR : Key signals include the pyrazolone carbonyl (δ ~165–170 ppm in ¹³C NMR) and the E-configuration of the imine group (δ ~8.5–9.0 ppm for the CH=N proton in ¹H NMR) .
- X-ray crystallography : Single-crystal analysis resolves spatial arrangements, such as the dihedral angle between the pyrazolone ring and the 4-methoxyphenyl group (~15–25°), confirming stereochemistry .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₂₀H₂₁N₃O₂) and isotopic pattern .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with enhanced bioactivity?
Density functional theory (DFT) and molecular docking studies provide insights into:
- Electrophilic regions : The imine nitrogen and pyrazolone carbonyl are electron-deficient sites prone to nucleophilic attack, influencing reactivity .
- Protein-ligand interactions : Docking simulations with cyclooxygenase-2 (COX-2) or kinases reveal binding affinities. For example, the 4-methoxyphenyl group may occupy hydrophobic pockets in COX-2, mimicking indomethacin’s mechanism .
Methodology : Use software like Gaussian (DFT) and AutoDock Vina (docking) with parameters calibrated against experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., anti-inflammatory vs. antitumor efficacy) arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. SRB assays for cytotoxicity) to ensure comparability .
- Structural analogs : Compare activity trends across derivatives. For example, replacing the 4-methoxyphenyl group with a nitro substituent (e.g., 3-nitrophenyl) enhances antiproliferative activity but reduces solubility .
Case study : A 2025 study found that subtle changes in the dihydro-pyrazolone ring’s torsion angle (±5°) alter binding to COX-2 by 30%, explaining divergent IC₅₀ values .
Q. How can reaction mechanisms be elucidated for regioselective functionalization?
Mechanistic studies employ:
- Kinetic isotope effects (KIE) : Deuterium labeling at the pyrazolone C-4 position reveals whether proton transfer is rate-limiting during imine formation .
- In situ IR spectroscopy : Monitors intermediate formation (e.g., enol-keto tautomers) during reactions .
Example : A 2024 study demonstrated that electron-withdrawing substituents on the phenyl ring accelerate cyclization via stabilization of transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
